molecular formula C16H16N2O2 B6045423 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol

Cat. No. B6045423
M. Wt: 268.31 g/mol
InChI Key: KQIIUAPFEOZXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as DMAB and has a molecular formula of C16H16N2O2.

Mechanism of Action

The mechanism of action of 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the synthesis of nucleic acids in bacteria and fungi. It has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Furthermore, it has been found to have potential applications in the field of organic electronics due to its high electron mobility.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol is its broad-spectrum antibacterial and antifungal activity. It has also been found to be relatively non-toxic to mammalian cells. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol. One possible direction is to further investigate its potential applications in the field of organic electronics. Another possible direction is to explore its potential use as a fluorescent probe in biological imaging. Furthermore, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis method of 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol involves the reaction of 5,6-dimethyl-2-hydroxybenzoxazole with 4-nitro-3-methylphenol in the presence of ammonium chloride and zinc dust. The reaction is carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then reduced using sodium borohydride to obtain 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol.

Scientific Research Applications

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe in biological imaging. Furthermore, it has been found to have potential applications in the field of organic electronics.

properties

IUPAC Name

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-8-5-13-14(6-9(8)2)20-16(18-13)12-7-11(17)4-10(3)15(12)19/h4-7,19H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIIUAPFEOZXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=C(C(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol

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